molecular formula C9H16O3 B1529410 Tert-butyl oxolane-3-carboxylate CAS No. 186318-91-2

Tert-butyl oxolane-3-carboxylate

Cat. No.: B1529410
CAS No.: 186318-91-2
M. Wt: 172.22 g/mol
InChI Key: ZOSNRFYRFHXUIU-UHFFFAOYSA-N
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Description

Tert-butyl oxolane-3-carboxylate (CAS: 186318-91-2) is a cyclic ether ester featuring a tetrahydrofuran (oxolane) ring substituted at position 3 with a tert-butoxycarbonyl group. Its molecular formula is inferred to be C₉H₁₄O₃ based on structural analogs and naming conventions . This compound is commonly employed as a synthetic intermediate in pharmaceutical and organic chemistry due to the stability and steric bulk of the tert-butyl group, which protects reactive functional groups during multi-step syntheses. While direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its tert-butyl ester moiety suggests moderate lipophilicity and stability under basic conditions .

Properties

IUPAC Name

tert-butyl oxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,3)12-8(10)7-4-5-11-6-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSNRFYRFHXUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186318-91-2
Record name tert-butyl oxolane-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl oxolane-3-carboxylate typically involves the esterification of oxolane-3-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or solid acid catalysts can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl oxolane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxolane-3-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products:

    Oxidation: Oxolane-3-carboxylic acid.

    Reduction: Tert-butyl oxolane-3-methanol.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl oxolane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of tert-butyl oxolane-3-carboxylate in chemical reactions involves the reactivity of the ester group and the oxolane ring. The ester group can undergo nucleophilic attack, leading to substitution or hydrolysis reactions. The oxolane ring can participate in ring-opening reactions, which are useful in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl oxolane-3-carboxylate with key analogs, focusing on structural variations, functional groups, and inferred properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups CAS Number Key Properties/Applications
This compound C₉H₁₄O₃ 170.21 Oxolane ring, tert-butyl ester at C3 186318-91-2 Intermediate in organic synthesis
tert-Butyl oxolane-2-carboxylate C₉H₁₄O₃ 170.21 Oxolane ring, tert-butyl ester at C2 1342514-34-4 Positional isomer; differing reactivity
tert-Butyl 3-aminooxolane-3-carboxylate C₉H₁₇NO₃ 199.24 Amino group at C3, tert-butyl ester at C3 64890062 (CID) Enhanced polarity for drug candidate synthesis
tert-Butyl 3-(2-chloroethyl)oxolane-3-carboxylate C₁₀H₁₅ClO₃ 218.68 2-Chloroethyl group at C3, tert-butyl ester Not provided Potential alkylating agent in reactions

Key Observations:

Positional Isomerism :

  • The substitution position (C2 vs. C3) on the oxolane ring influences reactivity. For example, tert-butyl oxolane-2-carboxylate may exhibit distinct steric or electronic effects in nucleophilic reactions compared to the C3 isomer .

Functional Group Impact: The amino group in tert-butyl 3-aminooxolane-3-carboxylate introduces hydrogen-bonding capability, enhancing solubility in polar solvents and making it suitable for peptide coupling or catalysis . The 2-chloroethyl group in tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate increases electrophilicity, enabling alkylation or cross-coupling reactions .

Stability and Reactivity :

  • Tert-butyl esters are generally stable under basic conditions but hydrolyze under acidic conditions. Electron-withdrawing substituents (e.g., Cl) may accelerate ester cleavage, while bulky groups (e.g., tert-butyl) enhance steric protection .

Biological Activity

Tert-butyl oxolane-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxolane (tetrahydrofuran) ring structure, which is significant for its reactivity and biological interactions. The compound can be represented as follows:

  • Chemical Formula : C₈H₁₄O₃
  • Molecular Weight : 158.19 g/mol

Synthesis Methods

The synthesis of this compound typically involves the following methods:

  • Esterification : The reaction of tert-butyl alcohol with oxolane-3-carboxylic acid under acidic conditions.
  • Nucleophilic Substitution : Utilizing reactive intermediates to introduce the tert-butyl group onto the carboxylic acid.

These methods yield the desired compound with varying degrees of efficiency and purity.

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in pharmaceutical synthesis. Its derivatives have shown promise in several therapeutic areas:

  • Anti-inflammatory Activity : Compounds derived from this compound have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis.
  • Anticancer Properties : Research indicates that certain derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Some derivatives act as enzyme inhibitors, modulating pathways involved in inflammation and cancer progression.
  • Interaction with Biological Targets : The compound's structure allows it to bind effectively to target proteins, influencing their activity.

Case Studies

  • Synthesis and Evaluation of Anti-inflammatory Agents
    • A study synthesized several derivatives of this compound and evaluated their anti-inflammatory properties using animal models. Results indicated a significant reduction in inflammatory markers compared to control groups.
  • Cytotoxicity Assays
    • In vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7) using derivatives of this compound. The results showed dose-dependent cytotoxicity, with IC50 values indicating promising therapeutic potential.

Data Table

CompoundBiological ActivityIC50 (µM)Reference
Derivative AAnti-inflammatory25
Derivative BCytotoxic (HeLa)15
Derivative CCytotoxic (MCF-7)10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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